[1-(2-Bromo-5-methylphenyl)ethyl](ethyl)amine
Overview
Description
1-(2-Bromo-5-methylphenyl)ethylamine: is an organic compound that features a brominated aromatic ring and an ethylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-5-methylphenyl)ethylamine typically involves the bromination of a methylphenyl precursor followed by the introduction of an ethylamine group. One common method includes the bromination of 2-methylphenyl ethylamine using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods: Industrial production of 1-(2-Bromo-5-methylphenyl)ethylamine may involve large-scale bromination processes followed by purification steps to isolate the desired product. Techniques such as recrystallization and chromatography are often employed to achieve high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamine side chain, leading to the formation of corresponding amides or nitriles.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Formation of amides or nitriles.
Reduction: Formation of de-brominated products.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Chemistry: 1-(2-Bromo-5-methylphenyl)ethylamine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its brominated aromatic ring allows for further functionalization, making it a versatile intermediate.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor in the synthesis of biologically active molecules.
Medicine: The compound’s structure suggests potential applications in medicinal chemistry, where it could be explored for its pharmacological properties. It may be investigated for its activity against specific biological targets, such as enzymes or receptors.
Industry: In the industrial sector, 1-(2-Bromo-5-methylphenyl)ethylamine can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-methylphenyl)ethylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated aromatic ring and ethylamine side chain can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
1-(2-Chloro-5-methylphenyl)ethylamine: Similar structure but with a chlorine atom instead of bromine.
1-(2-Fluoro-5-methylphenyl)ethylamine: Contains a fluorine atom in place of bromine.
1-(2-Iodo-5-methylphenyl)ethylamine: Features an iodine atom instead of bromine.
Uniqueness: The presence of the bromine atom in 1-(2-Bromo-5-methylphenyl)ethylamine imparts unique reactivity compared to its halogenated analogs
Properties
IUPAC Name |
1-(2-bromo-5-methylphenyl)-N-ethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-4-13-9(3)10-7-8(2)5-6-11(10)12/h5-7,9,13H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYJTIFZSJMJCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C1=C(C=CC(=C1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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